molecular formula C13H6BrIO2 B8717118 2-bromo-7-iodo-9H-Xanthen-9-one

2-bromo-7-iodo-9H-Xanthen-9-one

Cat. No. B8717118
M. Wt: 400.99 g/mol
InChI Key: VUXRZROJBQEDSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-bromo-7-iodo-9H-Xanthen-9-one is a useful research compound. Its molecular formula is C13H6BrIO2 and its molecular weight is 400.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-bromo-7-iodo-9H-Xanthen-9-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-bromo-7-iodo-9H-Xanthen-9-one including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-bromo-7-iodo-9H-Xanthen-9-one

Molecular Formula

C13H6BrIO2

Molecular Weight

400.99 g/mol

IUPAC Name

2-bromo-7-iodoxanthen-9-one

InChI

InChI=1S/C13H6BrIO2/c14-7-1-3-11-9(5-7)13(16)10-6-8(15)2-4-12(10)17-11/h1-6H

InChI Key

VUXRZROJBQEDSG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)C(=O)C3=C(O2)C=CC(=C3)I

Origin of Product

United States

Synthesis routes and methods I

Procedure details

H2SO4 (73.3 ml, 1375 mmol) was added to 2-(4-bromophenoxy)-5-iodobenzoic acid (28.800 g, 68.7 mmol) at rt. The resulting dark mixture was heated to 60° C. for 45 minutes. The brown solution was poured slowly onto ice-water (1 L) with stirring. The resulting tan precipitant was collected by filtration, washed with water a 1 N solution of NaOH, again with water, and dried under reduced pressure to afford 2-bromo-7-iodo-9H-xanthen-9-one (23.4 g) as a tan solid that was used without further purification.
Name
Quantity
73.3 mL
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A RBF equipped with a reflux condenser was charged with 4-bromophenol (15.5 g, 89.4 mmol), 2,5-diiodobenzoic acid (25.700 g, 68.7 mmol), EtOAc (0.337 ml, 3.44 mmol), and toluene (100 mL). Cs2CO3 (44.8 g, 137 mmol) was carefully added portion-wise. After stirring at RT for 1 min, the mixture was heated to 50° C. for 40 min and then heated to 100° C. for 20 hrs. The reaction mixture was allowed to cool to RT. The mixture was filtered through Celite and the solids were washed with EtOAc. The filtrate was diluted with water (200 mL), acidified with 2N HCl (300 mL), and extracted with EtOAc (4×500 mL). The organic extract was washed with brine and dried over sodium sulfate. The organic fraction was concentrated under reduced pressure to afford crude 2-(4-bromophenoxy)-5-iodobenzoic acid (31.1 g) as a tan oil that solidified upon standing. Step 2: H2SO4 (73.3 ml, 1375 mmol) was added to 2-(4-bromophenoxy)-5-iodobenzoic acid (28.800 g, 68.7 mmol) at rt. The resulting dark mixture was heated to 60° C. for 45 minutes. The brown solution was poured slowly onto ice-water (1 L) with stirring. The resulting tan precipitant was collected by filtration, washed with water a 1 N solution of NaOH, again with water, and dried under reduced pressure to afford 2-bromo-7-iodo-9H-xanthen-9-one (23.4 g) as a tan solid that was used without further purification.
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
25.7 g
Type
reactant
Reaction Step One
Name
Quantity
0.337 mL
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
44.8 g
Type
reactant
Reaction Step Two
Name
Quantity
73.3 mL
Type
reactant
Reaction Step Three
Quantity
28.8 g
Type
reactant
Reaction Step Three

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